molecular formula C23H34O5 B1251748 Plakortolide F

Plakortolide F

Cat. No.: B1251748
M. Wt: 390.5 g/mol
InChI Key: YMCWQAFBJQOYSX-WWNPGLIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakortolide F is a natural product found in Plakortis halichondrioides and Plakinastrella with data available.

Scientific Research Applications

Inhibition of Opportunistic Parasitic Infections

Plakortolide F has shown potent inhibitory activity against the protozoan Toxoplasma gondii, which causes opportunistic infections in AIDS patients. This discovery marks this compound as one of the first marine natural products with such activity (Perry et al., 2001).

Antifungal and Antitumor Properties

Research has identified the cytotoxic properties of this compound against melanoma and breast tumor cell lines. Additionally, it exhibits moderate antifungal activity against Candida albicans and Aspergillus fumigatus, indicating its potential in cancer and antifungal therapies (Chen et al., 2001).

Insight into Biosynthesis

Studies on the structural and biosynthetic aspects of this compound have contributed to a deeper understanding of its formation. These insights are crucial for exploring synthetic pathways and potential modifications for therapeutic uses (Yong et al., 2011).

Synthetic Studies

Efforts to synthesize this compound and its analogs have been a significant area of research. These studies not only help in understanding the compound's structure but also open pathways for large-scale production and potential pharmaceutical applications (Barnych & Vatèle, 2012).

Antimicrobial Activity

This compound acid, another derivative, has been studied for its strong inhibitory activity against various opportunistic fungal pathogens. This adds another dimension to the compound's potential therapeutic applications, especially in treating fungal infections (Xu et al., 2011).

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

(3R,4aS,7aS)-3-[9-(4-hydroxyphenyl)nonyl]-3,4a-dimethyl-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one

InChI

InChI=1S/C23H34O5/c1-22(17-23(2)20(27-28-22)16-21(25)26-23)15-9-7-5-3-4-6-8-10-18-11-13-19(24)14-12-18/h11-14,20,24H,3-10,15-17H2,1-2H3/t20-,22+,23-/m0/s1

InChI Key

YMCWQAFBJQOYSX-WWNPGLIZSA-N

Isomeric SMILES

C[C@]1(C[C@]2([C@H](CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O

Canonical SMILES

CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O

Synonyms

plakortolide F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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